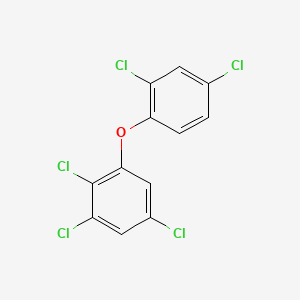
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a chlorophenyl group, a ketone functional group, and an L-leucine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and L-leucine.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with acetone to form 4-chlorophenyl-3-oxopropanal.
Coupling Reaction: The intermediate is then coupled with L-leucine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-(3-(4-Chlorophenyl)-3-carboxypropyl)-L-leucine.
Reduction: Formation of N-(3-(4-Chlorophenyl)-3-hydroxypropyl)-L-leucine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(4-Chlorophenyl)-L-leucine: Lacks the ketone group, resulting in different chemical reactivity and biological activity.
N-(3-(4-Bromophenyl)-3-oxopropyl)-L-leucine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and potency.
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-valine: Similar structure but with valine instead of leucine, which can influence its biological activity.
Uniqueness
N-(3-(4-Chlorophenyl)-3-oxopropyl)-L-leucine is unique due to the presence of both the chlorophenyl and ketone groups, which confer distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
92515-03-2 |
|---|---|
分子式 |
C15H20ClNO3 |
分子量 |
297.78 g/mol |
IUPAC 名称 |
(2S)-2-[[3-(4-chlorophenyl)-3-oxopropyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H20ClNO3/c1-10(2)9-13(15(19)20)17-8-7-14(18)11-3-5-12(16)6-4-11/h3-6,10,13,17H,7-9H2,1-2H3,(H,19,20)/t13-/m0/s1 |
InChI 键 |
NIFUGRVUMJMYIH-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)Cl |
规范 SMILES |
CC(C)CC(C(=O)O)NCCC(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



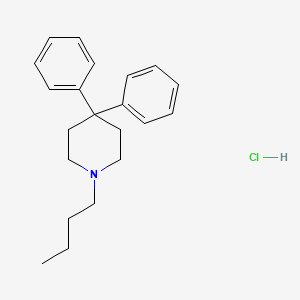
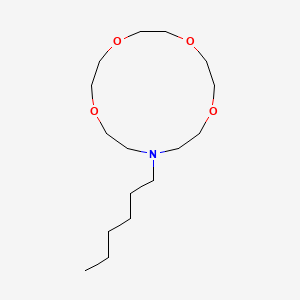
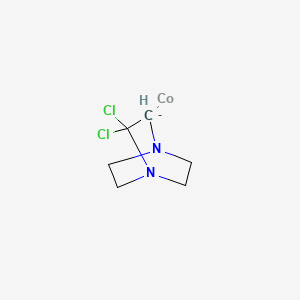




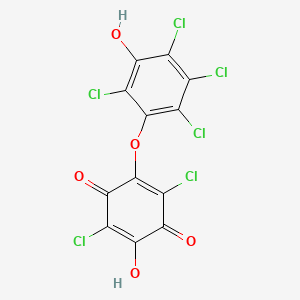
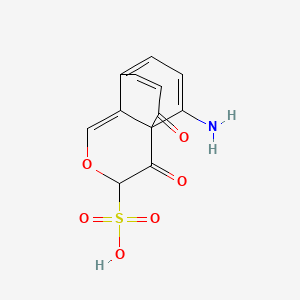
![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)


